molecular formula C11H9N3O2S B12941179 (4R)-2-(1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 63565-76-4

(4R)-2-(1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B12941179
CAS No.: 63565-76-4
M. Wt: 247.28 g/mol
InChI Key: PIDSWFBBJLJGID-QMMMGPOBSA-N
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Description

®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is a complex organic compound that features a benzimidazole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a benzimidazole derivative and a thiazole precursor, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzo[d]imidazol-2-yl)thiazole: Lacks the carboxylic acid group.

    4,5-Dihydrothiazole-4-carboxylic acid: Lacks the benzimidazole ring.

    Benzimidazole derivatives: Various substitutions on the benzimidazole ring.

Uniqueness

®-2-(1H-Benzo[d]imidazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid is unique due to the combination of the benzimidazole and thiazole rings with a carboxylic acid group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for diverse applications.

Properties

CAS No.

63565-76-4

Molecular Formula

C11H9N3O2S

Molecular Weight

247.28 g/mol

IUPAC Name

(4R)-2-(1H-benzimidazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H9N3O2S/c15-11(16)8-5-17-10(14-8)9-12-6-3-1-2-4-7(6)13-9/h1-4,8H,5H2,(H,12,13)(H,15,16)/t8-/m0/s1

InChI Key

PIDSWFBBJLJGID-QMMMGPOBSA-N

Isomeric SMILES

C1[C@H](N=C(S1)C2=NC3=CC=CC=C3N2)C(=O)O

Canonical SMILES

C1C(N=C(S1)C2=NC3=CC=CC=C3N2)C(=O)O

Origin of Product

United States

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